molecular formula C16H25NO2 B015223 (-)-Tramadol CAS No. 123134-25-8

(-)-Tramadol

Cat. No.: B015223
CAS No.: 123134-25-8
M. Wt: 263.37 g/mol
InChI Key: TVYLLZQTGLZFBW-GOEBONIOSA-N
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Description

(-)-Tramadol is a synthetic opioid analgesic used primarily for the treatment of moderate to moderately severe pain. It is the enantiomer of Tramadol, which means it is one of two mirror-image forms of the molecule. This compound is known for its dual mechanism of action, involving both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake, making it effective in pain management.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Tramadol typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a ketone intermediate to form the desired alcohol. The key steps include:

    Formation of the Ketone Intermediate: This is achieved through a Friedel-Crafts acylation reaction.

    Reduction: The ketone intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the alcohol.

    Resolution: The racemic mixture of Tramadol is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Hydrogenation: This step is used to reduce the ketone intermediate to the alcohol.

    Chiral Resolution: Industrial methods often employ advanced chiral chromatography techniques to separate the enantiomers efficiently.

    Purification: The final product is purified using recrystallization or other purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (-)-Tramadol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the hydroxyl group, where this compound can react with acyl chlorides to form esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base such as pyridine.

Major Products:

    N-oxide Derivatives: Formed through oxidation.

    Amines: Formed through reduction.

    Esters: Formed through substitution reactions.

Scientific Research Applications

(-)-Tramadol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in the study of chiral resolution techniques and asymmetric synthesis.

    Biology: Studied for its effects on neurotransmitter systems and its potential neuroprotective properties.

    Medicine: Extensively researched for its analgesic properties and its use in pain management protocols.

    Industry: Utilized in the development of new analgesic formulations and drug delivery systems.

Mechanism of Action

(-)-Tramadol exerts its effects through a dual mechanism of action:

    Opioid Receptor Agonism: this compound binds to the μ-opioid receptors in the central nervous system, leading to analgesic effects.

    Inhibition of Norepinephrine and Serotonin Reuptake: this compound inhibits the reuptake of norepinephrine and serotonin, enhancing their levels in the synaptic cleft and contributing to its analgesic properties.

Molecular Targets and Pathways:

    μ-Opioid Receptors: Primary target for its analgesic effects.

    Norepinephrine Transporters: Inhibition leads to increased norepinephrine levels.

    Serotonin Transporters: Inhibition leads to increased serotonin levels.

Comparison with Similar Compounds

    Tramadol: The racemic mixture containing both enantiomers.

    Oxycodone: Another opioid analgesic with a different chemical structure but similar analgesic properties.

    Hydrocodone: An opioid analgesic used for similar indications.

Uniqueness of (-)-Tramadol: this compound is unique due to its dual mechanism of action, which combines opioid receptor agonism with the inhibition of norepinephrine and serotonin reuptake. This dual action makes it effective in managing pain with potentially fewer side effects compared to other opioids that act solely on opioid receptors.

Properties

IUPAC Name

(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYLLZQTGLZFBW-GOEBONIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313414
Record name (-)-(S,S)-trans-Tramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123134-25-8
Record name (-)-(S,S)-trans-Tramadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123134-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-(S,S)-trans-Tramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123134258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-(S,S)-trans-Tramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAMADOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26J30IC20Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3 kg (10 mole) (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol hydrochloride (1) were suspended in 4800 ml water and treated with 1.6 kg crushed ice. 1300 ml of 36-38% (technical) caustic soda solution were added drop-wise with stirring. The mixture was subsequently extracted with 7000 ml dichloromethane, and was extracted with a further 2000 ml dichloromethane after phase separation. The combined organic phases were dried over sodium sulphate. After removing the solvent by distillation, 2630 g (99% theoretical) of (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol were obtained as a syrup.
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Synthesis routes and methods II

Procedure details

First, tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted to its free base in basified water (pH>9) and then extracted with ether. The ether was evaporated to yield the crystalline hydrate of tramadol. The solid was then heated with steam under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 on carbon (use of Pt/C is suggested for its ease of removal) was added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru a filter aid. The filtrate was concentrated under vacuum while being heated to a temperature of <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
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0.5 mol
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Synthesis routes and methods III

Procedure details

Tramadol hydrochloride was heated at 90 V for 3.5 s (methanol/dichloromethane solvent mixture used for coating) using the above-described apparatus to provide tramadol aerosol in 100% purity.
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methanol dichloromethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: (-)-Tramadol exerts its analgesic effects through a dual mechanism: [, ]

  • μ-Opioid Receptor Agonism: this compound acts as a weak agonist at the μ-opioid receptor, similar to morphine, but with lower affinity. This interaction inhibits pain signal transmission in the central nervous system. []
  • Monoamine Reuptake Inhibition: this compound and its metabolite, (+)-O-desmethyltramadol (M1), inhibit the reuptake of norepinephrine and serotonin in the central nervous system, further contributing to its analgesic effects. []

A: Oral this compound demonstrates a relative potency of approximately 4:1 compared to oral Morphine, suggesting that higher doses of Tramadol are required for similar analgesic effects. []

ANone: this compound has the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol.

A: While specific spectroscopic data is not available in the provided research, analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed for Tramadol analysis. []

ANone: The provided research focuses on the pharmacological aspects of this compound. Further research would be needed to explore its material compatibility and stability.

ANone: The provided research focuses on the analgesic properties of this compound and does not mention any catalytic activities.

ANone: While the provided research doesn't delve into computational modeling of this compound, such methods could be valuable for investigating its interactions with receptors and exploring potential structural modifications.

A: While the provided research doesn't explore specific SAR studies, it highlights that the metabolite (+)-O-desmethyltramadol (M1) contributes significantly to Tramadol's analgesic effects, indicating the importance of metabolic transformations for its activity. []

A: Research indicates the development of a novel chewable chocolate-based drug delivery system for Tramadol administration in children, demonstrating improved taste tolerability and reliable relative bioavailability compared to oral liquid formulations. []

ANone: While the provided research focuses on immediate applications, assessing the long-term stability of this compound under various storage conditions is crucial for pharmaceutical formulation development.

A: this compound exhibits specific pharmacokinetic properties: []

    A: Yes, genetic variations, particularly in genes encoding drug-metabolizing enzymes like CYP2D6, can significantly influence the pharmacokinetics of Tramadol. This variability contributes to interindividual differences in response and potential for adverse effects. []

    A: Yes, the pharmacokinetic profile of Tramadol can differ based on the route of administration. For instance, the absorption rate constant of the chewable tablet was significantly lower compared to oral liquid, suggesting differences in absorption kinetics. []

    A: Research has investigated the efficacy of Tramadol in various pain models: [, , , ]

    • Animal Models: Studies in Wistar rats demonstrated that tramadol minimized potential pain during post-oophorectomy, highlighting its analgesic effects in a surgical pain model. []
    • Clinical Trials: Clinical trials have compared the analgesic efficacy of Tramadol alone and in combination with other analgesics, such as paracetamol and diclofenac, in various postoperative pain settings. [, , ]

    ANone: The provided research focuses primarily on the short-term use of Tramadol for acute pain management. While the development of tolerance and dependence is a concern with long-term opioid use, the specific mechanisms of resistance to Tramadol are not extensively discussed.

    A: While the provided research focuses on therapeutic applications, it acknowledges that Tramadol can cause side effects. For instance, higher doses of Tramadol (1.5 mg/kg) combined with Paracetamol led to an increased incidence of nausea and vomiting compared to lower doses (1 mg/kg) in patients undergoing microdisectomy surgery. []

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